molecular formula C17H23N3O7S B12426431 Sulfamethoxazole N4-glucoside-d4

Sulfamethoxazole N4-glucoside-d4

Cat. No.: B12426431
M. Wt: 417.5 g/mol
InChI Key: CTYHRRRBPMYFJR-VFBVCLSRSA-N
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Description

Sulfamethoxazole N4-glucoside-d4 is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The presence of the glucoside moiety enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxazole N4-glucoside-d4 typically involves the glucosylation of sulfamethoxazole. The process begins with the protection of the amino group of sulfamethoxazole, followed by the introduction of the glucoside moiety using a glucosyl donor under acidic or enzymatic conditions. The final step involves the deprotection of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxazole N4-glucoside-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated and acylated products.

Scientific Research Applications

Sulfamethoxazole N4-glucoside-d4 is extensively used in scientific research, including:

    Chemistry: As a reference standard in analytical chemistry for the quantification of sulfamethoxazole metabolites.

    Biology: In studies of enzyme kinetics and metabolic pathways.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.

    Industry: In the development of new pharmaceutical formulations and quality control.

Mechanism of Action

Sulfamethoxazole N4-glucoside-d4 exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell division. The glucoside moiety enhances its solubility and bioavailability, making it more effective in reaching its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: The parent compound, widely used as an antibiotic.

    Sulfamethoxazole N4-glucoside: Similar to Sulfamethoxazole N4-glucoside-d4 but without the deuterium labeling.

    Trimethoprim: Often used in combination with sulfamethoxazole for synergistic effects.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts.

Properties

Molecular Formula

C17H23N3O7S

Molecular Weight

417.5 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)-4-[[(1R,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]benzenesulfonamide

InChI

InChI=1S/C17H23N3O7S/c1-9-6-14(19-27-9)20-28(25,26)12-4-2-11(3-5-12)18-13-7-10(8-21)15(22)17(24)16(13)23/h2-6,10,13,15-18,21-24H,7-8H2,1H3,(H,19,20)/t10-,13-,15-,16+,17+/m1/s1/i2D,3D,4D,5D

InChI Key

CTYHRRRBPMYFJR-VFBVCLSRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N[C@@H]2C[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H]

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3CC(C(C(C3O)O)O)CO

Origin of Product

United States

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